1-(chloromethyl)-3-isocyanatobenzene
Description
Properties
CAS No. |
117098-59-6 |
|---|---|
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 1 Chloromethyl 3 Isocyanatobenzene
Phosgenation and Non-Phosgene Routes for Isocyanate Functionalization
The conversion of an aromatic amine to an isocyanate is a pivotal step in many synthetic pathways for 1-(chloromethyl)-3-isocyanatobenzene. This transformation can be achieved through traditional phosgenation methods or by employing safer, non-phosgene alternatives.
Direct Phosgenation of Corresponding Aromatic Amines
The most direct and industrially established method for synthesizing aromatic isocyanates is the reaction of a primary aromatic amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. semanticscholar.orggoogle.com In this context, the precursor is 3-(chloromethyl)aniline.
The reaction proceeds by nucleophilic attack of the amine on phosgene, leading to the formation of a carbamoyl chloride intermediate, which is subsequently dehydrochlorinated at elevated temperatures to yield the isocyanate.
Reaction Scheme:
3-(chloromethyl)aniline → 1-(chloromethyl)-3-isocyanatobenzene
To mitigate the hazards associated with the extreme toxicity of phosgene gas, solid and safer-to-handle phosgene equivalents are often used, particularly in laboratory settings. researchgate.net Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, can be used to generate phosgene in situ or act as a direct phosgenating agent in the presence of a base. nih.govorgsyn.org The reaction is typically carried out in an inert solvent, such as chlorobenzene or ethyl acetate, and may involve a tertiary amine base to neutralize the HCl byproduct. google.com A biphasic system with an aqueous base like sodium bicarbonate can also be employed. orgsyn.org
| Precursor | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Product | Ref |
| L-phenylalanine methyl ester HCl | Triphosgene | Sodium Bicarbonate | Methylene Chloride / Water | 0 | Methyl (S)-2-isocyanato-3-phenylpropanoate | orgsyn.org |
| 3-methyl-2-methoxymethylaniline | Phosgene Compound | Tertiary Amine | Chlorobenzene | 10-14 | 3-methyl-2-methoxymethyl-1-isocyanatobenzene | google.com |
| Methoxycarbonyl protected p-OCF₃ aniline | Triphosgene | NaH | Not specified | Not specified | Carbamoyl chloride intermediate | nih.gov |
Carbonylation Strategies for Isocyanate Group Introduction
In response to the environmental and safety concerns of phosgene, non-phosgene routes involving carbonylation reactions have been developed. researchgate.net Oxidative carbonylation of the primary amine is a prominent alternative. semanticscholar.org This method involves reacting the amine (in this case, 3-(chloromethyl)aniline) with carbon monoxide (CO) in the presence of an oxidant and a catalyst.
These reactions typically utilize transition metal catalysts, such as palladium or copper complexes. rsc.orgmdpi.com The process often first generates a carbamate by including an alcohol in the reaction mixture. The carbamate is then isolated and thermally decomposed in a separate step to yield the isocyanate. rsc.orgresearchgate.net
General Reaction Scheme:
Ar-NH₂ + CO + R-OH + [Oxidant] --(Catalyst)--> Ar-NHCOOR + [Reduced Oxidant]
Ar-NHCOOR --(Heat)--> Ar-NCO + R-OH
Recent studies have shown that careful selection of the catalytic system and reaction conditions can influence selectivity. For instance, palladium-catalyzed oxidative carbonylation of aniline can produce 1,3-diphenylurea, but the addition of oxygen as a co-oxidant can shift the selectivity towards phenyl isocyanate. mdpi.com
| Catalyst System | Oxidant | Substrate | Main Product | Ref |
| [PdCl₂(dppf)]/FeCl₃/LiBr | - | Aniline | 1,3-diphenylurea (100%) | mdpi.com |
| [PdCl₂(dppf)]/FeCl₃/LiBr/O₂ | O₂ | Aniline | Phenyl isocyanate (65%) | mdpi.com |
| CuCl₂–NaI | O₂ | Aniline/Methanol | Methyl N-phenylcarbamate | rsc.org |
Curtius Rearrangement and Related Isocyanate Formation Reactions
The Curtius rearrangement is a classic and versatile non-phosgene method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org This thermal decomposition of an acyl azide (B81097) proceeds with the loss of nitrogen gas to form an isocyanate intermediate, which can be isolated. nih.govnih.gov The reaction is known for its tolerance of a wide variety of functional groups, making it suitable for a substrate like 3-(chloromethyl)benzoic acid. nih.gov
The synthesis involves a two-step process:
Acyl Azide Formation: The precursor, 3-(chloromethyl)benzoic acid, is first converted into an activated form, such as an acid chloride or mixed anhydride. This intermediate is then treated with an azide source, typically sodium azide, to form 3-(chloromethyl)benzoyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion from the carboxylic acid. nrochemistry.com
Thermal Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene), causing it to rearrange into 1-(chloromethyl)-3-isocyanatobenzene with the extrusion of N₂ gas. nrochemistry.com
A significant advantage of this route is the availability of the precursor, 3-(chloromethyl)benzoic acid, which can be synthesized in a one-step reaction from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst like ferric chloride. google.com
| Starting Material | Reagents | Intermediate | Product | Ref |
| Benzoyl Chloride | Paraformaldehyde, FeCl₃ | - | 3-(chloromethyl)benzoic acid | google.com |
| Carboxylic Acid | DPPA, Et₃N | Acyl Azide | Isocyanate (trapped as carbamate) | nrochemistry.com |
| Carboxylic Acid | (1) Oxalyl chloride (2) Sodium Azide | Acyl Azide | Isocyanate (trapped as carbamate) | nih.gov |
Selective Introduction and Functionalization of the Chloromethyl Moiety
Electrophilic Chloromethylation of Aromatic Substrates
The Blanc chloromethylation is the standard method for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring. wikipedia.orgalfa-chemistry.com The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). dur.ac.uk
The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituent already present on the ring.
Substrates with Activating Groups: Highly activated rings, such as anilines, are generally unsuitable for selective Blanc chloromethylation as they tend to undergo uncontrolled further reactions and polymerization. wikipedia.org
Substrates with Deactivating Groups: For the synthesis of 1-(chloromethyl)-3-isocyanatobenzene, a meta-directing group is required to achieve the desired 1,3-substitution pattern. The isocyanate group itself is deactivating and meta-directing. Therefore, direct chloromethylation of phenyl isocyanate is a theoretically viable, though less commonly documented, pathway. A more established route involves the chloromethylation of a precursor with a meta-directing group, such as nitrobenzene. While strongly deactivated substrates show low reactivity under standard Blanc conditions, modified procedures using more potent electrophiles like chloromethyl methyl ether in the presence of sulfuric acid can yield the desired product. wikipedia.org The resulting 1-(chloromethyl)-3-nitrobenzene can then be reduced to 3-(chloromethyl)aniline, the direct precursor for isocyanate formation via phosgenation.
| Aromatic Substrate | Directing Effect | Suitability for meta-Chloromethylation | Comments | Ref |
| Aniline | Ortho, Para (Activating) | Unsuitable | Prone to side reactions and polymerization. | wikipedia.org |
| Nitrobenzene | Meta (Deactivating) | Suitable (modified conditions) | Low reactivity, may require stronger reagents. | wikipedia.org |
| Phenyl Isocyanate | Meta (Deactivating) | Plausible | The isocyanate group is meta-directing. | - |
Precursor Manipulation and Functional Group Interconversion for Chloromethyl Formation
An alternative to direct chloromethylation is the conversion of a pre-existing functional group into a chloromethyl moiety. This approach, known as functional group interconversion (FGI), can offer better control over regioselectivity.
Two primary FGI strategies are:
Side-Chain Chlorination of a Methyl Group: This route begins with a meta-substituted toluene derivative, such as 3-methylaniline (m-toluidine) or 3-methylphenyl isocyanate. The methyl group can be converted to a chloromethyl group via free-radical chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation. While ring chlorination can be a competing reaction, particularly under ionic conditions, radical conditions favor side-chain substitution. google.com For instance, 3-methylaniline can first be converted to 3-methylphenyl isocyanate, followed by radical chlorination of the methyl group.
Conversion of a Hydroxymethyl Group: This pathway starts with a precursor like (3-aminophenyl)methanol. The amino group can be converted to the isocyanate first, followed by chlorination of the alcohol. The conversion of the benzylic alcohol (-CH₂OH) to the corresponding benzyl chloride (-CH₂Cl) is a standard transformation that can be achieved with various reagents, most commonly thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
These FGI methods circumvent the challenges of controlling regioselectivity in electrophilic aromatic substitution by placing the precursor group at the desired position from the outset.
Multi-step Synthetic Sequences and Optimization of Reaction Parameters
The preparation of 1-(chloromethyl)-3-isocyanatobenzene is not a trivial single-step process. It necessitates a carefully planned multi-step approach. Two of the most logical synthetic sequences involve either the initial formation of the isocyanate group followed by side-chain chlorination, or the chloromethylation of a precursor followed by conversion of a second functional group into the isocyanate.
Route 1: Synthesis from m-Toluic Acid via Curtius Rearrangement
A highly effective method for converting a carboxylic acid to an isocyanate is the Curtius rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov This pathway begins with a precursor where the two desired functionalities are represented by a methyl group and a carboxylic acid.
Step 1: Benzylic Chlorination of m-Toluic Acid: The synthesis can commence with 3-methylbenzoic acid (m-toluic acid). The methyl group is converted to a chloromethyl group via a free-radical halogenation. This reaction is typically performed using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions. The solvent of choice is usually a non-polar one, such as carbon tetrachloride (CCl₄).
Step 2: Formation of Acyl Azide: The resulting 3-(chloromethyl)benzoic acid is then converted into an acyl azide, a key intermediate for the Curtius rearrangement. researchgate.net This is commonly achieved by first converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The subsequent reaction of the acyl chloride with an azide salt, such as sodium azide (NaN₃), yields the 3-(chloromethyl)benzoyl azide. nih.govnih.gov
Step 3: Curtius Rearrangement: The acyl azide undergoes thermal or photochemical rearrangement to form the isocyanate with the loss of nitrogen gas. wikipedia.org Heating the acyl azide in an inert solvent like toluene or benzene (B151609) typically induces the rearrangement to 1-(chloromethyl)-3-isocyanatobenzene. The reaction is concerted, which helps to avoid side products that might arise from a nitrene intermediate. wikipedia.org
Optimization of this sequence involves controlling the parameters for each distinct step.
| Parameter | Optimal Condition | Rationale |
| Benzylic Chlorination | ||
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides selectivity for the benzylic position over aromatic ring chlorination. |
| Initiator | AIBN or Benzoyl Peroxide / UV light | Initiates the free-radical chain reaction efficiently. |
| Temperature | Reflux temperature of the solvent (e.g., CCl₄) | Provides the necessary energy for radical formation without promoting unwanted side reactions. |
| Acyl Azide Formation | ||
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Efficiently converts the carboxylic acid to the more reactive acyl chloride. Excess SOCl₂ can be easily removed by evaporation. |
| Azide Source | Sodium Azide (NaN₃) | Readily available and effective for nucleophilic substitution on the acyl chloride. |
| Solvent | Aprotic solvent (e.g., acetone, THF) | Prevents reaction of the acyl chloride or acyl azide with the solvent. |
| Curtius Rearrangement | ||
| Temperature | 80-100 °C (in Toluene) | Sufficient to induce thermal rearrangement without decomposing the product. |
| Reaction Time | Monitored by IR spectroscopy (disappearance of azide peak, appearance of isocyanate peak) or by nitrogen gas evolution. | Ensures complete conversion of the acyl azide to the isocyanate. |
Route 2: Synthesis from m-Toluidine
An alternative pathway begins with 3-methylaniline (m-toluidine) and involves the formation of the isocyanate group first, followed by modification of the methyl group.
Step 1: Isocyanate Formation: The amino group of m-toluidine is converted into an isocyanate. This is classically achieved through phosgenation, involving the reaction of the amine with highly toxic phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). scispace.comsciencepublishinggroup.comchemicalbook.com The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene. scispace.com This step yields m-tolyl isocyanate.
Step 2: Benzylic Chlorination: The methyl group of m-tolyl isocyanate is then chlorinated. Similar to Route 1, this is a free-radical substitution using N-chlorosuccinimide (NCS) and a radical initiator. Care must be taken during this step, as the isocyanate group can potentially react under harsh conditions, although it is generally stable to radical reactions.
Optimization for this route focuses on ensuring high-yield conversion in both steps while preserving the integrity of the functional groups.
| Parameter | Optimal Condition | Rationale |
| Isocyanate Formation | ||
| Phosgene Source | Triphosgene (BTC) | A safer, solid alternative to gaseous phosgene. scispace.com |
| Solvent | Chlorobenzene or Toluene | Inert solvents that can be heated to the required reaction temperatures. scispace.com |
| Temperature | 120-130 °C | Higher temperatures are often needed to ensure the reaction goes to completion and to decompose intermediates. scispace.com |
| Molar Ratio | Slight excess of amine to phosgene equivalent | Helps to minimize the formation of urea (B33335) by-products. scispace.com |
| Benzylic Chlorination | ||
| Reagents | N-Chlorosuccinimide (NCS) with AIBN initiator | Provides selectivity for the benzylic position and avoids reactions on the aromatic ring or with the isocyanate group. |
| Temperature | 60-80 °C | Sufficient to initiate the radical reaction without causing polymerization or degradation of the isocyanate. |
| Reaction Time | Monitored by GC or ¹H NMR | Tracks the conversion of the methyl group to the chloromethyl group. |
Advanced Purification Techniques and Characterization for Synthetic Intermediates
The successful synthesis of 1-(chloromethyl)-3-isocyanatobenzene relies on the effective purification and rigorous characterization of the intermediates at each stage.
Advanced Purification Techniques
Given the nature of the intermediates and the final product, specific purification methods are required.
3-(chloromethyl)benzoic acid: This intermediate is a solid and can be purified by recrystallization . A suitable solvent system (e.g., toluene, heptane, or a mixture) is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the pure acid crystallizes out, leaving impurities in the mother liquor.
3-(chloromethyl)benzoyl azide: Acyl azides can be thermally unstable and potentially explosive, so purification is often avoided. nih.gov Typically, the crude acyl azide is generated and used immediately in the subsequent rearrangement step (in situ). If purification is necessary, it must be done at low temperatures, and techniques like extraction and careful solvent removal under reduced pressure are employed.
m-Tolyl isocyanate: This liquid intermediate can be purified by fractional distillation under reduced pressure . The reduced pressure is crucial to lower the boiling point and prevent thermal degradation or polymerization of the isocyanate.
1-(chloromethyl)-3-isocyanatobenzene: The final product is also a liquid and is best purified by vacuum distillation . This method separates the product from non-volatile starting materials, by-products, and polymerization inhibitors that may have been added. For high-purity applications, preparative column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can also be employed, though care must be taken to use dry solvents to avoid reaction with the isocyanate group.
Characterization for Synthetic Intermediates
Spectroscopic methods are essential for confirming the identity and purity of the intermediates and the final product.
| Compound | ¹H NMR Spectroscopy (Expected Signals) | ¹³C NMR Spectroscopy (Expected Signals) | IR Spectroscopy (Key Peaks) | Mass Spectrometry (Expected M⁺) |
| 3-(chloromethyl)benzoic acid | Singlet ~4.6 ppm (CH₂Cl), Multiplets ~7.4-8.1 ppm (Ar-H), Broad singlet >10 ppm (COOH) | Signal ~45 ppm (CH₂Cl), Signals ~128-135 ppm (Ar-C), Signal >165 ppm (C=O) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) | 170.59 m/z |
| m-Tolyl isocyanate | Singlet ~2.3 ppm (CH₃), Multiplets ~7.0-7.3 ppm (Ar-H) | Signal ~21 ppm (CH₃), Signals ~120-140 ppm (Ar-C), Signal ~125 ppm (N=C=O) | Strong, sharp N=C=O stretch (~2270 cm⁻¹) | 133.15 m/z |
| 1-(chloromethyl)-3-isocyanatobenzene | Singlet ~4.5 ppm (CH₂Cl), Multiplets ~7.1-7.4 ppm (Ar-H) | Signal ~45 ppm (CH₂Cl), Signals ~125-140 ppm (Ar-C), Signal ~126 ppm (N=C=O) | Strong, sharp N=C=O stretch (~2270 cm⁻¹) | 167.59 m/z |
Elucidation of Reactivity and Mechanistic Pathways of 1 Chloromethyl 3 Isocyanatobenzene
Mechanistic Studies of the Isocyanate Functionality
The reactivity of the isocyanate group is characterized by the carbon atom's partial positive charge, making it a prime target for nucleophilic attack. The reactions are often rapid and exothermic. noaa.gov
Nucleophilic addition is the most common reaction pathway for isocyanates. wikipedia.org A nucleophile attacks the electrophilic carbon of the isocyanate group, breaking the π-bond between the carbon and nitrogen. This is followed by proton transfer to the nitrogen atom, resulting in a stable addition product. vaia.com
The reaction between 1-(chloromethyl)-3-isocyanatobenzene and an alcohol or phenol (B47542) yields a urethane (B1682113) (or carbamate). This reaction is fundamental to the production of polyurethanes. l-i.co.uk The mechanism begins with the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. mdpi.com This process can proceed without a catalyst but is often accelerated by tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate. l-i.co.ukmdpi.com
The reaction can be catalyzed by an excess of either the alcohol or the isocyanate. nih.govnih.gov In the presence of excess alcohol, a hydrogen-bonded alcohol associate acts as the reactant, lowering the activation energy. nih.gov With excess isocyanate, an allophanate (B1242929) intermediate can form, which then decomposes to the urethane and regenerates an isocyanate molecule. nih.govnih.gov
| Catalyst Type | Example Catalyst | General Effect on Aryl Isocyanate-Alcohol Reaction |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Accelerates direct addition mechanism mdpi.com |
| Organometallic | Dibutyltin dilaurate (DBTDL) | Acts as a Lewis acid, activating the isocyanate l-i.co.uk |
| Self-Catalysis | Excess Alcohol or Isocyanate | Lowers activation energy compared to stoichiometric reaction nih.govnih.gov |
1-(chloromethyl)-3-isocyanatobenzene reacts readily with primary and secondary amines to form substituted ureas. The reaction mechanism is analogous to urethane formation, with the amine nitrogen being the nucleophile. noaa.gov
Reaction with water proceeds through an intermediate carbamic acid, which is unstable and decomposes to yield an amine (3-chlorobenzylamine in this case) and carbon dioxide. noaa.govl-i.co.uk The newly formed amine can then react with another molecule of 1-(chloromethyl)-3-isocyanatobenzene to produce a symmetrically substituted urea (B33335). nih.gov
If an excess of the isocyanate is present, the urea formed can react further to yield a biuret. This subsequent reaction typically requires heat. nih.govgoogle.com
The general progression is as follows:
Isocyanate + Water → [Carbamic Acid] → Amine + CO₂ l-i.co.uk
Isocyanate + Amine → Substituted Urea researchgate.net
Isocyanate + Urea → Biuret researchgate.net
Thiols (mercaptans) react with isocyanates in a manner similar to alcohols, yielding thiocarbamates. rsc.org The reaction involves the nucleophilic attack of the sulfur atom on the isocyanate carbon. This process is efficient for forming amide bond analogues and can proceed at room temperature. nih.govacs.org
Isocyanates can participate in cycloaddition reactions. The most common is a [2+2] cycloaddition with another isocyanate molecule, which leads to dimerization. jst.go.jp This reaction involves the formation of a four-membered uretidinedione ring and is often catalyzed by phosphines or pyridines. jst.go.jpmdpi.com
While the isocyanate group can act as a dipolarophile in [3+2] cycloadditions (also known as 1,3-dipolar cycloadditions) with 1,3-dipoles like azides or nitrile oxides, this leads to five-membered heterocyclic rings. wikipedia.orgyoutube.com For example, reaction with an azide (B81097) can form a triazole, and reaction with a nitrile oxide can produce an isoxazole. youtube.com [4+2] cycloadditions (Diels-Alder reactions) involving the C=N bond of the isocyanate are less common.
Under specific conditions, particularly in the presence of catalysts, 1-(chloromethyl)-3-isocyanatobenzene can react with itself to form dimers and trimers.
Dimerization: As mentioned, this [2+2] cycloaddition results in a 1,3-diazetidine-2,4-dione (B14145313) (uretidinedione) ring. The reaction is reversible, with the dimer dissociating back to the monomer at elevated temperatures. mdpi.com The dimerization of aromatic isocyanates is efficiently catalyzed by trialkylphosphines and certain pyridines. mdpi.com Steric hindrance around the nitrogen atom of pyridine-based catalysts can significantly impact catalytic activity. jst.go.jp
Trimerization: The cyclotrimerization of three isocyanate molecules produces a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, known as an isocyanurate. nih.govtue.nl This reaction is generally irreversible and is a key process for creating cross-linked networks in polyurethane systems to enhance thermal stability. mdpi.comnih.gov A wide array of catalysts are effective for the trimerization of aryl isocyanates. researchgate.netrsc.org These include Lewis basic catalysts (such as phosphines and N-heterocyclic carbenes) and metal-based catalysts (including carboxylates, organotin, and aluminum complexes). tue.nlresearchgate.net The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of the catalyst on an isocyanate molecule, followed by sequential addition of two more isocyanate molecules before ring closure. nih.govresearchgate.net
| Catalyst System | Isocyanate Type | Conditions | Yield | Reference |
| Lewis Acidic Al-complex | Aryl, Alkyl, Allyl | 25-50 °C, 1-48 h | Up to 98% | researchgate.net |
| Potassium Acetate | Aromatic | Room Temp - 60 °C | High | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Various | Mild | Good to Excellent | researchgate.netresearchgate.net |
| Phosphines | Various | Mild | Good to Excellent | researchgate.net |
| Sodium p-toluenesulfinate / TBAI | Aryl, Alkyl | Solvent-free | High | researchgate.net |
Nucleophilic Addition Reactions and Kinetics
Reactivity of the Chloromethyl Functionality
The chloromethyl group (-CH2Cl) attached to the benzene (B151609) ring of 1-(chloromethyl)-3-isocyanatobenzene serves as a primary center for chemical reactions. Its reactivity stems from the electrophilic nature of the benzylic carbon atom, which is bonded to a chlorine atom, a good leaving group. This structural feature allows for a range of chemical transformations, most notably nucleophilic substitution reactions.
Nucleophilic substitution is a principal reaction pathway for the chloromethyl group. The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is influenced by factors such as the nucleophile, solvent, and temperature. libretexts.org
Benzylic halides, such as 1-(chloromethyl)-3-isocyanatobenzene, are capable of undergoing substitution by both SN1 and SN2 mechanisms. askiitians.comquora.com The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is a relatively stable species. askiitians.comquora.com This stabilization of the carbocation favors the SN1 route. askiitians.com Conversely, the primary nature of the carbon atom also allows for a direct attack by a nucleophile in a concerted SN2 mechanism. quora.com The transition state of the SN2 reaction is also stabilized by the adjacent phenyl ring. askiitians.com
The choice between SN1 and SN2 pathways is often dependent on the reaction conditions. askiitians.comreddit.com Strong, negatively charged nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism. libretexts.org Weaker nucleophiles, like water or alcohols, and polar protic solvents that can stabilize the carbocation intermediate, promote the SN1 mechanism. libretexts.orgreddit.com The nature of substituents on the benzene ring can also influence the reaction mechanism. stackexchange.com
The electrophilic chloromethyl group is a versatile site for introducing various functional groups through reactions with heteroatom nucleophiles. This allows for the synthesis of a wide array of derivatives.
Oxygen-based Nucleophiles (O-): Alkoxides and phenoxides react to form ethers, while carboxylates yield esters.
Nitrogen-based Nucleophiles (N-): Ammonia and amines can displace the chloride to form the corresponding nitrogen-containing compounds. However, the high reactivity of the isocyanate group towards these nucleophiles necessitates careful control of reaction conditions to achieve selective reaction at the chloromethyl site. researchgate.net
Sulfur-based Nucleophiles (S-): Thiolates, being potent nucleophiles, readily react to form thioethers. msu.edu
Phosphorus-based Nucleophiles (P-): Phosphines react to produce phosphonium (B103445) salts, which are valuable intermediates in organic synthesis, for instance, in the Wittig reaction to form alkenes.
| Nucleophile Type | Example Reagent | Resulting Functional Group |
|---|---|---|
| Oxygen-based | Sodium Methoxide | Ether |
| Nitrogen-based | Ammonia | Amine |
| Sulfur-based | Sodium Thiophenoxide | Thioether |
| Phosphorus-based | Triphenylphosphine | Phosphonium Salt |
Creating new carbon-carbon bonds at the benzylic position is a key synthetic transformation. wikipedia.org
Organometallic Reagents: While reagents like Grignard reagents and organocuprates can introduce alkyl or aryl groups, their high reactivity often leads to preferential attack at the more electrophilic isocyanate group. chemistry.coachnoaa.gov Selective reaction at the chloromethyl position typically requires protection of the isocyanate functionality.
Enolates: Softer nucleophiles, such as enolates derived from carbonyl compounds, can be used for C-C bond formation. For example, the enolate of diethyl malonate can react with the chloromethyl group in an alkylation reaction. libretexts.org
Elimination reactions are another possible, though less common, pathway for the chloromethyl group, typically requiring a strong, sterically hindered base. wikipedia.orgopenstax.org In a standard elimination reaction, a proton is removed from a carbon adjacent to the leaving group (a β-hydrogen), leading to the formation of a double bond. However, 1-(chloromethyl)-3-isocyanatobenzene lacks a β-hydrogen on an adjacent sp³-hybridized carbon, making a typical β-elimination impossible. reddit.commsu.edu An α-elimination to form a carbene is a theoretical possibility but is not a common pathway for this type of substrate. wikipedia.org The formation of olefins from this compound is more practically achieved through multi-step sequences, such as the Wittig reaction mentioned earlier.
Nucleophilic Substitution Reactions (SN1 vs. SN2 Distinction)
Chemoselective and Regioselective Transformations of Bifunctional Centers
The presence of two distinct reactive sites, the chloromethyl group and the isocyanate group, allows for the study and application of chemoselectivity. The ability to selectively modify one functional group while leaving the other intact is a cornerstone of its synthetic utility.
The isocyanate group is a significantly more reactive electrophile than the chloromethyl group. tcichemicals.combeilstein-journals.org It readily reacts with a broad range of nucleophiles, including alcohols and amines. noaa.govpcimag.com This high reactivity is due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
This reactivity difference is the basis for the chemoselective functionalization of 1-(chloromethyl)-3-isocyanatobenzene.
Reaction with Nucleophiles: Under mild conditions, nucleophiles such as primary amines or alcohols will preferentially attack the isocyanate group to yield ureas or carbamates, respectively, leaving the chloromethyl group unchanged. researchgate.net
Selective Reaction at the Chloromethyl Site: To target the chloromethyl group, one of two main strategies is employed:
Use of Specific Nucleophiles: Soft nucleophiles, like thiolates, which are more inclined towards SN2 reactions, can sometimes be used to selectively react at the chloromethyl position under carefully controlled conditions. msu.edu
Protection of the Isocyanate Group: A more common and reliable method involves the temporary protection of the isocyanate group. For instance, it can be reacted with an alcohol to form a carbamate. This protected intermediate can then undergo various reactions at the chloromethyl site. Subsequently, the protecting group can be removed, often by heating, to regenerate the isocyanate functionality.
| Reagent/Condition | Preferentially Targeted Functional Group | Product Type |
|---|---|---|
| Primary Amine (mild conditions) | Isocyanate | Urea |
| Alcohol (mild conditions) | Isocyanate | Carbamate |
| Thiolate (controlled conditions) | Chloromethyl | Thioether |
| Nucleophile (after isocyanate protection) | Chloromethyl | Varies based on nucleophile |
This differential reactivity enables a stepwise and controlled modification of the molecule, establishing it as a versatile building block in the synthesis of more complex structures.
Catalytic Approaches for Selective Functionalization
The selective functionalization of 1-(chloromethyl)-3-isocyanatobenzene can be approached by targeting either the highly reactive isocyanate group or the benzylic chloride. The choice of catalyst and reaction conditions determines which functional group will react.
Functionalization of the Isocyanate Group:
The isocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles. Catalysts can be employed to enhance the rate and selectivity of these reactions.
Urethane Formation: The reaction of isocyanates with alcohols to form urethanes (carbamates) is a cornerstone of polyurethane chemistry. While this reaction can proceed without a catalyst at elevated temperatures, various catalysts are used to accelerate the process and control selectivity. Common catalysts include tertiary amines and organometallic compounds. For instance, computational studies on the reaction of phenyl isocyanate with alcohols have elucidated the mechanisms of both catalyst-free and amine-catalyzed urethane formation. These studies indicate that catalysts significantly lower the activation energy of the reaction.
Urea Formation: The reaction of isocyanates with amines yields ureas. This reaction is typically very fast and often does not require catalysis. However, in cases where selectivity is crucial, particularly when competing with other nucleophiles, catalysts can play a role. A catalyst-free method for the synthesis of N-substituted ureas in water has been developed, highlighting a green chemistry approach.
Cyclotrimerization: Isocyanates can undergo cyclotrimerization to form isocyanurates, which are highly stable, six-membered rings. This reaction is almost always catalyzed and various catalytic systems, including Lewis bases and metal-containing catalysts, have been developed for this purpose. The resulting polyisocyanurate networks exhibit enhanced thermal and chemical stability.
Functionalization of the Chloromethyl Group:
The chloromethyl group is a reactive benzylic halide, susceptible to nucleophilic substitution reactions. Catalysis can be employed to facilitate these transformations under milder conditions and with greater selectivity.
Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group itself undergoes nucleophilic substitution, the aromatic ring can also be functionalized under certain catalytic conditions. Transition metal catalysts, such as rhodium and ruthenium complexes, can activate the aromatic ring towards nucleophilic attack. This strategy has been successfully applied to the amination, hydroxylation, and alkoxylation of halobenzenes.
Cross-Coupling Reactions: The chloromethyl group can potentially participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions would typically involve an organometallic catalyst, such as a palladium or copper complex, to facilitate the coupling of the chloromethyl group with a suitable coupling partner.
Due to the lack of specific research data for 1-(chloromethyl)-3-isocyanatobenzene, a detailed data table of research findings cannot be provided at this time. The presented information is based on the general reactivity of the constituent functional groups.
Advanced Chemical Transformations and Complex Derivative Synthesis
Synthesis of Multifunctional Aromatic Scaffolds
The orthogonal reactivity of the isocyanate and chloromethyl groups on the 1-(chloromethyl)-3-isocyanatobenzene backbone is fundamental to its utility in creating multifunctional aromatic scaffolds. The isocyanate group readily undergoes nucleophilic addition with alcohols, amines, and thiols to form stable carbamate, urea (B33335), and thiocarbamate linkages, respectively. Concurrently, the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions (SN2), reacting with a different set of nucleophiles or under different reaction conditions.
This differential reactivity allows for the sequential introduction of various functional groups onto the benzene (B151609) ring. For instance, the isocyanate can first be reacted with a primary amine to form a urea derivative. The remaining chloromethyl group on this new molecule can then be substituted by a nucleophile, such as a phenoxide or a carboxylate, to attach a second, different functional moiety. This stepwise approach provides precise control over the final structure, yielding complex molecules with tailored properties built around the central phenyl scaffold.
Table 1: Illustrative Reactions for Multifunctional Scaffold Synthesis
| Reaction Step | Reactant for 1-(chloromethyl)-3-isocyanatobenzene | Functional Group Targeted | Resulting Linkage/Group | Intermediate/Product Structure |
|---|---|---|---|---|
| Step 1: Urea Formation | Aniline (C₆H₅NH₂) | Isocyanate (-NCO) | Urea (-NH-CO-NH-C₆H₅) | 1-(chloromethyl)-3-(3-phenylureido)benzene |
| Step 2: Ether Linkage | Sodium Phenoxide (NaO-C₆H₅) | Chloromethyl (-CH₂Cl) | Benzyl Ether (-CH₂-O-C₆H₅) | 1-(phenoxymethyl)-3-(3-phenylureido)benzene |
| Step 1: Carbamate Formation | Ethanol (CH₃CH₂OH) | Isocyanate (-NCO) | Carbamate (-NH-CO-O-CH₂CH₃) | Ethyl [3-(chloromethyl)phenyl]carbamate |
| Step 2: Thioether Linkage | Sodium Thiophenoxide (NaS-C₆H₅) | Chloromethyl (-CH₂Cl) | Benzyl Thioether (-CH₂-S-C₆H₅) | Ethyl [3-[(phenylthio)methyl]phenyl]carbamate |
Creation of Bridging Ligand Architectures for Coordination Chemistry
In coordination chemistry, bridging ligands are crucial for constructing multinuclear metal complexes, which are essential in catalysis, materials science, and modeling biological systems. cmu.edu 1-(chloromethyl)-3-isocyanatobenzene serves as an excellent precursor for rigid, angular bridging ligands due to the meta-disposition of its functional groups, which enforces a specific spatial relationship between the coordination sites.
A general strategy involves first reacting the isocyanate group with a molecule that contains both a nucleophilic group (e.g., an amine) and a chelating unit (e.g., 2,2'-bipyridine (B1663995) or 1,10-phenanthroline). This reaction forms a stable urea linkage and results in a molecule with a metal-coordinating site at one end and a reactive chloromethyl group at the other. This chloromethyl group can then be used in a subsequent step to connect to a second metal center, either by coordinating directly or by reacting with another ligand already bound to a second metal ion. This methodology allows for the rational design of bimetallic complexes where the distance and orientation between metal centers are controlled by the rigid phenyl spacer.
Precursors for Heterocyclic Compound Synthesis (e.g., Oxazolidinones, Thiazolidinones)
The reactivity of the isocyanate moiety makes 1-(chloromethyl)-3-isocyanatobenzene a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govultraphysicalsciences.org
Oxazolidinones: Oxazolidinones are a significant class of heterocyclic compounds, with some derivatives being used as antibiotics. researchgate.net The synthesis of the oxazolidinone ring can be achieved through the reaction of an isocyanate with an epoxide. nih.govbeilstein-archives.org In this context, 1-(chloromethyl)-3-isocyanatobenzene can react with a range of substituted epoxides, typically under mild conditions, to yield 3-aryl-oxazolidin-2-one derivatives. The reaction involves the nucleophilic attack of the epoxide oxygen on the isocyanate carbon, followed by intramolecular cyclization. The chloromethyl group on the phenyl ring remains intact during this transformation, making it available for further functionalization of the final heterocyclic product.
Thiazolidinones: Thiazolidinones are another class of five-membered heterocyclic compounds with a broad spectrum of pharmacological activities. jocpr.comresearchgate.net While direct cyclization using the isocyanate is less common, it can be readily converted into a suitable precursor for thiazolidinone synthesis. For example, hydrolysis of the isocyanate group yields 3-(chloromethyl)aniline. This amine can then be used in a classical one-pot, three-component reaction with an aldehyde and thioglycolic acid to form the 4-thiazolidinone (B1220212) ring. nih.gov This synthetic route leverages the stability of the chloromethyl group, which is carried through the reaction sequence, resulting in a thiazolidinone scaffold functionalized for further chemical modification.
Table 2: Synthesis of Heterocyclic Derivatives
| Target Heterocycle | Coreactant(s) | Key Reaction Type | Resulting Product Class |
|---|---|---|---|
| Oxazolidinone | Propylene Oxide | Cycloaddition | 3-[3-(chloromethyl)phenyl]-5-methyloxazolidin-2-one |
| Thiazolidinone | 1. H₂O (hydrolysis to amine) 2. Benzaldehyde, Thioglycolic Acid | Cyclocondensation | 2-[3-(chloromethyl)phenyl]-3-phenyl-1,3-thiazolidin-4-one |
Development of Novel Linkers and Spacers in Supramolecular Chemistry
Supramolecular chemistry focuses on the assembly of complex chemical systems from discrete molecular components held together by non-covalent interactions. The design of rigid linkers and spacers is fundamental to controlling the geometry and stability of these assemblies. cmu.edu
1-(chloromethyl)-3-isocyanatobenzene is an ideal candidate for a rigid, angular linker. The meta-substitution pattern fixes the two reactive groups at an angle of approximately 120° relative to each other. This defined geometry is critical for the construction of predictable and well-ordered supramolecular structures, such as macrocycles, molecular cages, and coordination polymers.
The isocyanate and chloromethyl groups serve as versatile handles for covalently attaching the linker to other molecular building blocks. For example, the isocyanate can react with an amine on one molecule, while the chloromethyl group undergoes a substitution reaction with a nucleophile on a second molecule, effectively "spacing" or "linking" the two components with a defined angle and distance. This dual reactivity, combined with the rigidity of the aromatic core, allows chemists to engineer complex, multi-component architectures with a high degree of precision.
Polymerization Science and Advanced Materials Applications
Utilization as a Monomer in Controlled Polymerization Processes
While no specific studies on the controlled polymerization of 1-(chloromethyl)-3-isocyanatobenzene were found, its isocyanate functionality suggests a primary role in the synthesis of polyurethanes and polyureas.
The isocyanate group is highly reactive towards nucleophiles like the hydroxyl groups of diols and the amine groups of diamines. This reactivity is the foundation of polyurethane and polyurea synthesis. In a hypothetical scenario, 1-(chloromethyl)-3-isocyanatobenzene could be used as a comonomer in these reactions.
The incorporation of this monomer would result in polyurethane or polyurea chains bearing pendant chloromethyl groups. These functional groups would be available for subsequent chemical transformations, offering a pathway to materials with tailored properties. The general reaction scheme would be as follows:
Table 1: Hypothetical Polyurethane Synthesis with 1-(chloromethyl)-3-isocyanatobenzene
| Reactants | Polymer Type | Resulting Functional Group |
| Diol + Diisocyanate + 1-(chloromethyl)-3-isocyanatobenzene | Functionalized Polyurethane | Pendant -CH₂Cl |
| Diamine + Diisocyanate + 1-(chloromethyl)-3-isocyanatobenzene | Functionalized Polyurea | Pendant -CH₂Cl |
The properties of such polymers would be influenced by the concentration of the chloromethyl-functionalized monomer. A higher incorporation level would increase the density of reactive sites for post-polymerization modifications but could also affect the polymer's thermal and mechanical properties.
The chloromethyl group offers a route for incorporating the molecule into other polymer backbones. For instance, it could potentially be used in atom transfer radical polymerization (ATRP) as an initiator, allowing for the "grafting from" of vinyl polymers from a molecule that also contains a reactive isocyanate group.
Alternatively, the chloromethyl group can undergo nucleophilic substitution reactions. This would allow for its attachment to pre-existing polymers that have nucleophilic side chains, a process known as "grafting to."
Role as a Crosslinking Agent and Branching Moiety in Polymer Networks
The bifunctional nature of 1-(chloromethyl)-3-isocyanatobenzene makes it a theoretical candidate for crosslinking pre-formed polymers. For example, a polymer with hydroxyl or amine groups could first be reacted with the isocyanate functionality. The remaining chloromethyl groups could then be used in a secondary crosslinking step, for instance, through Friedel-Crafts alkylation or by reaction with other nucleophilic groups on adjacent polymer chains. This dual reactivity could lead to the formation of complex polymer networks with potentially enhanced thermal and mechanical stability.
Design and Synthesis of Functional Polymers and Copolymers
The true potential of 1-(chloromethyl)-3-isocyanatobenzene would lie in the synthesis of functional polymers where the chloromethyl group serves as a latent reactive site.
Polymers synthesized with pendant chloromethyl groups derived from 1-(chloromethyl)-3-isocyanatobenzene could be ideal platforms for creating responsive materials. The chloromethyl group can be converted into a wide array of other functional groups through nucleophilic substitution reactions.
Table 2: Potential Post-Polymerization Modifications of Chloromethylated Polymers
| Reagent | Resulting Functional Group | Potential Property Change |
| Sodium azide (B81097) (NaN₃) | Azide (-N₃) | Precursor for "click" chemistry |
| Tertiary amine (e.g., triethylamine) | Quaternary ammonium (B1175870) salt | pH-responsive, antimicrobial |
| Sodium thiolate (R-SNa) | Thioether (-S-R) | Altered refractive index, metal binding |
| Potassium cyanide (KCN) | Nitrile (-CN) | Can be hydrolyzed to carboxylic acid |
These modifications could be used to introduce stimuli-responsive moieties, leading to polymers that change their properties in response to changes in pH, temperature, or light. However, it is crucial to reiterate that while these reactions are chemically feasible, their application to polymers derived from 1-(chloromethyl)-3-isocyanatobenzene has not been specifically reported.
The isocyanate group is well-known for its ability to react with hydroxyl groups often present on the surface of various substrates, including many polymers. 1-(chloromethyl)-3-isocyanatobenzene could, in principle, be used to functionalize such surfaces. This would introduce a layer of reactive chloromethyl groups.
These surface-bound chloromethyl groups could then be used to initiate surface-grafted polymerization, creating a "brush" of a secondary polymer on the substrate. This would dramatically alter the surface properties, such as wettability, biocompatibility, or adhesion. For instance, grafting a hydrophilic polymer from the surface could render a hydrophobic substrate more water-compatible.
Integration into Advanced Composite Materials and Functional Coatings Research
The unique bifunctional nature of 1-(chloromethyl)-3-isocyanatobenzene, possessing both a reactive isocyanate group and a chloromethyl group, positions it as a molecule of significant interest in the fields of polymer science and advanced materials. These two functional groups offer orthogonal reactivity, meaning they can undergo different chemical reactions under distinct conditions, allowing for a high degree of control in the synthesis of complex polymer architectures and the functionalization of surfaces. This section explores the potential applications of 1-(chloromethyl)-3-isocyanatobenzene in the development of advanced composite materials and functional coatings, drawing upon established principles of polymer and materials chemistry.
The isocyanate group is well-known for its highly efficient reaction with nucleophiles such as alcohols, amines, and water to form urethane (B1682113), urea (B33335), and amine linkages, respectively. This chemistry is the foundation of the polyurethane industry. google.com The chloromethyl group, on the other hand, is a versatile electrophilic site that can participate in a variety of substitution reactions, for instance, with amines, thiols, and carboxylates, and can also act as an initiator for certain types of polymerization. specialchem.com
Role in Composite Materials
In the realm of advanced composite materials, the performance is critically dependent on the strength and stability of the interface between the reinforcing material (e.g., glass fibers, carbon nanotubes, or inorganic nanoparticles) and the polymer matrix. A strong interfacial bond is essential for efficient stress transfer from the matrix to the reinforcement, thereby maximizing the mechanical properties of the composite. 1-(chloromethyl)-3-isocyanatobenzene can theoretically act as a "molecular bridge" or coupling agent to enhance this interfacial adhesion.
The isocyanate functionality can react with hydroxyl or amine groups often present on the surface of inorganic fillers or fibers, forming stable covalent bonds. Subsequently, the chloromethyl group can be utilized to either initiate the polymerization of the matrix monomer "from" the surface of the reinforcement or to react with functional groups on the polymer chains of the matrix, effectively "grafting" the matrix to the reinforcement. This dual reactivity could lead to a significant improvement in the compatibility and adhesion between the organic and inorganic phases within the composite.
Table 1: Potential Reactions of 1-(chloromethyl)-3-isocyanatobenzene for Interfacial Modification in Composites
| Functional Group on Reinforcement | Reaction with Isocyanate Group | Subsequent Reaction of Chloromethyl Group | Resulting Linkage |
| Hydroxyl (-OH) | Forms a urethane bond | Can react with amine or carboxyl groups on the polymer matrix | Covalent bonding between reinforcement and matrix |
| Amine (-NH2) | Forms a urea bond | Can initiate graft polymerization of the matrix | Enhanced interfacial adhesion and stress transfer |
This table is based on the known reactivity of isocyanate and chloromethyl groups and represents a theoretical application of 1-(chloromethyl)-3-isocyanatobenzene.
Applications in Functional Coatings
Functional coatings are designed to provide specific properties to a surface, such as corrosion resistance, wear resistance, hydrophobicity, or biocompatibility. The ability to tailor the surface chemistry is paramount in the development of these advanced coatings. 1-(chloromethyl)-3-isocyanatobenzene offers a versatile platform for the covalent attachment of functional molecules to a substrate or for the creation of highly crosslinked and durable coating systems.
One potential application is in the development of anti-corrosion coatings. The isocyanate group can react with hydroxyl groups on a metal oxide surface, forming a robust, covalently bonded primary layer. The chloromethyl groups extending from this layer can then be used to anchor a secondary, protective polymer layer or to react with other crosslinking agents to form a dense, impermeable barrier to corrosive agents. caplinq.com
Furthermore, the orthogonal nature of the two functional groups allows for a two-step coating process. First, a polymer with pendant hydroxyl or amine groups can be synthesized. This polymer can then be crosslinked using the isocyanate functionality of 1-(chloromethyl)-3-isocyanatobenzene. The remaining chloromethyl groups can then be used for further surface modification, such as the attachment of hydrophobic molecules to create a water-repellent surface or the immobilization of bioactive molecules for biomedical applications.
Table 2: Research Findings on Bifunctional Isocyanates in Coatings
| Research Focus | Key Findings | Potential Relevance of 1-(chloromethyl)-3-isocyanatobenzene |
| Polyurethane Dispersions | Aromatic diisocyanates can be used to prepare aqueous polyurethane dispersions for coatings. caplinq.comrsc.orgspecialchem.com | Could be incorporated into polyurethane backbones to introduce a reactive chloromethyl group for subsequent functionalization. |
| Adhesion Promoters | Isocyanate-containing silanes are used to improve the adhesion of coatings to various substrates. | The isocyanate group can bond to the substrate, while the chloromethyl group can react with the coating resin, enhancing adhesion. |
| Surface-Initiated Polymerization | Chloromethylated surfaces can be used to initiate Atom Transfer Radical Polymerization (ATRP) to grow polymer brushes. specialchem.com | A surface treated with 1-(chloromethyl)-3-isocyanatobenzene could be used for surface-initiated polymerization via the chloromethyl group. |
This table summarizes findings from research on compounds with similar functionalities to 1-(chloromethyl)-3-isocyanatobenzene, as direct research on this specific compound is limited.
Advanced Spectroscopic and Structural Elucidation Studies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Tracing and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining detailed information about the atomic connectivity and structure of molecules in solution. uni-regensburg.de It is a non-destructive method that allows for the in-situ monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and the distribution of products and byproducts. uni-regensburg.de
While one-dimensional (¹H and ¹³C) NMR provides fundamental information, complex structures derived from 1-(chloromethyl)-3-isocyanatobenzene necessitate the use of multidimensional NMR experiments for unambiguous assignment.
2D-Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of 1-(chloromethyl)-3-isocyanatobenzene, a COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to confirm their substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly to the carbons they are attached to. It is invaluable for assigning the ¹³C signals of the aromatic ring and the chloromethyl group by linking them to their known ¹H signals.
Table 1: Illustrative NMR Data for a Hypothetical Derivative: N-(4-fluorophenyl)-3-(chloromethyl)benzamide
This table represents expected data for a product formed by the reaction of 1-(chloromethyl)-3-isocyanatobenzene with 4-fluoroaniline, followed by hydrolysis of the isocyanate to an amine and subsequent acylation.
| Technique | Atom(s) | Expected Chemical Shift (δ, ppm) | Key Correlation(s) Observed |
| ¹H NMR | -CH₂Cl | ~4.6 | Singlet |
| Aromatic H's | 7.2 - 8.0 | Complex multiplets | |
| Amide N-H | ~8.5 | Broad singlet | |
| ¹³C NMR | -CH₂Cl | ~45 | |
| Isocyanate (-NCO) | ~125-130 | Often broad or difficult to observe acs.org | |
| Aromatic C's | 120 - 140 | ||
| COSY | Aromatic H's | Cross-peaks between adjacent aromatic protons. | |
| HSQC | -CH₂Cl / C | ~4.6 / ~45 | Direct ¹H-¹³C correlation. |
| Aromatic H's / C's | Correlations for all protonated aromatic carbons. | ||
| HMBC | -CH₂Cl H's / Ar-C | ~4.6 / Ar-C | Correlations to the attached carbon (C3) and adjacent carbons (C2, C4). |
| Amide N-H / C=O | ~8.5 / ~165 | Correlation confirming the amide linkage. |
Dynamic NMR techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.govnih.gov For molecules containing groups with restricted rotation, like amides or polyisocyanates, DNMR can determine the energy barriers for these rotations. nih.govacs.org In the case of 1-(chloromethyl)-3-isocyanatobenzene and its derivatives (e.g., ureas or carbamates), DNMR could be used to investigate the rotational barrier around the C(aryl)-N bond and the C-N bond of the resulting functional group. By acquiring spectra at various temperatures, the rate of exchange can be calculated, providing thermodynamic data (ΔG‡, ΔH‡, ΔS‡) about the conformational flexibility of the molecule.
Infrared (IR) and Raman Spectroscopy for Real-time Monitoring of Functional Group Transformations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is exceptionally well-suited for monitoring chemical reactions in real-time. researchgate.netrsc.org These methods provide direct information about the functional groups present in a reaction mixture.
Infrared (IR) Spectroscopy: Mid-IR spectroscopy is particularly powerful for tracking reactions involving isocyanates. remspec.com The isocyanate group (-N=C=O) has a strong, sharp, and highly characteristic asymmetric stretching absorption band that appears in a relatively uncluttered region of the spectrum, typically between 2250 and 2285 cm⁻¹. remspec.comresearchgate.net The disappearance of this peak is a convenient and robust marker for the progress of a reaction, such as the formation of a urethane (B1682113) or urea (B33335). remspec.com This allows for precise determination of reaction endpoints and kinetic analysis. Fiber-optic probes can be inserted directly into a reaction vessel for continuous, in-situ monitoring. remspec.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. nih.gov While IR relies on the absorption of light, Raman measures the inelastic scattering of light. mdpi.com For a molecule like 1-(chloromethyl)-3-isocyanatobenzene, the symmetric stretch of the isocyanate group and the C-Cl stretch may give rise to strong Raman signals. A key advantage of Raman is that water is a very weak Raman scatterer, making it an excellent choice for monitoring reactions in aqueous media where strong water absorption can overwhelm IR spectra. nih.gov
Table 2: Key Vibrational Frequencies for Monitoring Reactions of 1-(chloromethyl)-3-isocyanatobenzene
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reaction Monitoring Application |
| Isocyanate (-NCO) | Asymmetric Stretch | 2285 - 2250 (Very Strong, Sharp) remspec.com | Weak | Disappearance indicates consumption of the starting material. |
| Urethane (-NH-C=O) | N-H Stretch | 3400 - 3200 | Appearance indicates product formation. | |
| C=O Stretch | 1740 - 1680 | Appearance indicates product formation. | ||
| Urea (-NH-CO-NH-) | N-H Stretch | 3400 - 3200 | Appearance indicates product formation. | |
| C=O Stretch | 1680 - 1630 | Appearance indicates product formation. | ||
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 800 - 600 | Strong | Disappearance indicates substitution at the chloromethyl site. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity of reaction products. It provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental formula.
In the context of reactions involving 1-(chloromethyl)-3-isocyanatobenzene, HRMS would be used to:
Confirm Product Identity: By comparing the experimentally measured accurate mass of a purified product with the calculated mass for the expected structure, the elemental formula can be confirmed.
Monitor Reaction Progress: When coupled with a separation technique like liquid chromatography (LC-MS), it can be used to identify and track the starting material, intermediates, products, and byproducts in a reaction mixture over time. nih.govnih.gov
Analyze Fragmentation Patterns: In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion of a product) is isolated and fragmented. researchgate.netnih.gov The resulting fragmentation pattern provides structural information that helps to elucidate the molecule's connectivity. The fragmentation of isocyanate-derived compounds often occurs at the bonds adjacent to carbonyl groups. nih.gov For derivatives of 1-(chloromethyl)-3-isocyanatobenzene, characteristic losses would include the loss of Cl, CH₂Cl, or fragments related to the newly formed functional group.
Table 3: Illustrative HRMS Fragmentation Data for 1-(chloromethyl)-3-isocyanatobenzene
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | C₈H₆ClNO | 167.0138 | Molecular Ion |
| [M - Cl]⁺ | C₈H₆NO | 132.0449 | Loss of chlorine radical |
| [M - NCO]⁺ | C₇H₆Cl | 125.0158 | Loss of isocyanate radical |
| [M - CH₂Cl]⁺ | C₇H₄NO | 118.0293 | Loss of chloromethyl radical (benzylic cleavage) |
X-ray Crystallography for Solid-State Structural Confirmation of Novel Derivatives
While NMR provides the atomic connectivity in solution, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is the gold standard for structural confirmation. If a novel derivative synthesized from 1-(chloromethyl)-3-isocyanatobenzene can be obtained as a suitable single crystal, X-ray diffraction analysis can provide precise information on:
Bond lengths and angles.
Conformation of the molecule in the solid state.
Stereochemistry.
Intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice.
Chromatographic and Hyphenated Techniques for Reaction Purity and Product Isolation Analysis
Chromatography is the cornerstone of separation science, essential for both analyzing the purity of a reaction mixture and for isolating the desired product.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of isocyanate-containing reaction mixtures. epa.govepa.gov It separates components based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used, as the aromatic ring in 1-(chloromethyl)-3-isocyanatobenzene and its derivatives is chromophoric. By running a crude reaction sample, the number of components can be determined, and the relative purity of the product can be assessed by comparing peak areas.
Hyphenated Techniques: The power of chromatography is greatly enhanced when it is "hyphenated" with a spectroscopic detector, providing both separation and identification in a single analysis. chemijournal.comresearchgate.netnih.gov
LC-MS: This is arguably the most powerful hyphenated technique for reaction monitoring. researchgate.net It combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov As components elute from the chromatography column, they are ionized and analyzed by the mass spectrometer, providing mass information for each peak in the chromatogram. nih.gov This allows for the tentative identification of products, byproducts, and unreacted starting materials in complex mixtures without prior isolation.
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for analyzing volatile and thermally stable compounds. chemijournal.com While the direct analysis of isocyanates can be challenging due to their reactivity, GC-MS is highly effective for analyzing less polar, more volatile derivatives or for identifying volatile byproducts in a reaction.
Due to the high reactivity of isocyanates, analysis by HPLC or GC often involves derivatization to form a more stable compound, such as a urea or urethane, prior to analysis. nih.govepa.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method for predicting chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis of Reactive Sites
FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. For 1-(chloromethyl)-3-isocyanatobenzene, the analysis would likely show the LUMO localized around the highly electrophilic isocyanate and chloromethyl carbons, confirming these as the primary sites for attack by nucleophiles. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Transition State Modeling and Activation Energy Calculations for Key Reactions
DFT calculations could be used to model the transition states of reactions involving 1-(chloromethyl)-3-isocyanatobenzene, such as its reaction with alcohols to form carbamates or with amines to form ureas. By calculating the activation energies for these reactions, chemists could predict reaction rates and understand the reaction mechanisms in detail, including whether the reaction at the chloromethyl or isocyanate site is kinetically favored under specific conditions.
Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics simulations model the movement of atoms and molecules over time. For 1-(chloromethyl)-3-isocyanatobenzene, MD simulations could illustrate how solvent molecules arrange themselves around the solute, providing insight into solvation effects which can significantly influence reaction rates and pathways. These simulations would also clarify the nature and strength of intermolecular interactions, such as dipole-dipole interactions or potential weak hydrogen bonds, in the liquid state.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data that aids in the characterization of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for 1-(chloromethyl)-3-isocyanatobenzene could be compared with experimental spectra to confirm its structure. For example, the characteristic stretching frequency of the isocyanate group (-N=C=O) is a strong band in the IR spectrum, and its calculated value would be expected to align with experimental findings.
In Silico Design and Virtual Screening of Potential Derivatives and Reaction Schemes
The dual reactivity of 1-(chloromethyl)-3-isocyanatobenzene makes it an interesting scaffold for designing new molecules. In silico (computer-based) techniques could be used to design libraries of potential derivatives by modeling reactions at either the isocyanate or chloromethyl group. Virtual screening could then be employed to predict the properties of these derivatives, such as their potential biological activity or material properties, allowing researchers to prioritize which compounds to synthesize in the laboratory.
While the framework for such computational studies is well-established, the specific application to 1-(chloromethyl)-3-isocyanatobenzene has not been documented in available sources. Future research may address this gap, providing a deeper, data-rich understanding of this versatile chemical compound.
Emerging Research Directions and Future Perspectives for 1 Chloromethyl 3 Isocyanatobenzene Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis and manipulation of isocyanates can be hazardous due to their high reactivity and toxicity. Flow chemistry offers a powerful solution to mitigate these risks and enhance synthetic efficiency. The use of continuous-flow reactors provides superior control over reaction parameters such as temperature, pressure, and residence time, enabling safer handling of reactive intermediates. thieme-connect.comacs.org For the synthesis of isocyanates, flow processes can facilitate the use of hazardous reagents like phosgene (B1210022) or the generation of unstable intermediates such as acyl azides in a contained and controlled manner. thieme-connect.comgoogle.com This approach minimizes the accumulation of dangerous substances and allows for rapid and safe production. thieme-connect.comacs.org
Automated synthesis platforms, when coupled with flow chemistry, can further accelerate the exploration of reactions involving 1-(chloromethyl)-3-isocyanatobenzene. syrris.combeilstein-journals.org These systems enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for various applications. syrris.com For instance, the dual reactivity of 1-(chloromethyl)-3-isocyanatobenzene could be exploited in automated systems to sequentially or simultaneously react the isocyanate and chloromethyl groups with different partners, leading to complex molecular architectures with high efficiency and reproducibility. syrris.combeilstein-journals.org
Table 1: Advantages of Flow Chemistry for Isocyanate Synthesis
| Feature | Benefit | Reference |
|---|---|---|
| Precise Control | Improved reaction selectivity and yield. | nih.gov |
| Enhanced Safety | Safe handling of toxic reagents and reactive intermediates. | thieme-connect.comuniversityofcalifornia.edu |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | thieme-connect.com |
| Automation | High-throughput screening and rapid library generation. | syrris.com |
Applications in Stimuli-Responsive Materials and Smart Polymer Systems
"Smart" polymers that respond to external stimuli such as light, temperature, pH, or electric fields are at the forefront of materials science. nih.govrsc.orgnih.govnih.govrsc.orgtue.nl The unique combination of a highly reactive isocyanate group and a modifiable chloromethyl group in 1-(chloromethyl)-3-isocyanatobenzene makes it an ideal candidate for creating such advanced materials. researchgate.net
The isocyanate group can readily react with a variety of functional groups, such as hydroxyls and amines, to form the backbone of polyurethane or polyurea networks. researchgate.net The chloromethyl group, on the other hand, can be post-functionalized with stimuli-responsive moieties. For example, it can be converted to a quaternary ammonium (B1175870) salt for pH-responsive behavior or functionalized with photo-isomerizable groups like azobenzenes for light-responsive properties. This dual functionality allows for the design of polymers with tunable properties and responses.
Potential applications for such smart polymers derived from 1-(chloromethyl)-3-isocyanatobenzene include:
Drug Delivery Systems: Polymers that release a therapeutic agent in response to a specific biological trigger. nih.gov
Self-Healing Materials: Materials that can repair damage upon exposure to a stimulus like heat or light. acs.org
Sensors: Materials that change their optical or electronic properties in the presence of a target analyte.
Green Chemistry Approaches and Sustainable Synthetic Routes for Isocyanates
The traditional synthesis of isocyanates often involves the use of highly toxic phosgene, which raises significant environmental and safety concerns. digitellinc.comrsc.org A major thrust in modern chemical research is the development of "green" and sustainable alternatives. rsc.orgyoutube.comyoutube.com For the production of isocyanates, this includes phosgene-free routes such as the Curtius rearrangement of acyl azides or the decomposition of carbamates. libretexts.orgresearchgate.net These methods, particularly when performed in continuous flow, offer a much safer and more environmentally benign approach. acs.orguniversityofcalifornia.edu
Furthermore, there is a growing interest in utilizing renewable feedstocks for chemical production. rsc.orgchemanalyst.com While the synthesis of 1-(chloromethyl)-3-isocyanatobenzene itself is currently reliant on petroleum-based starting materials, future research may explore bio-based routes to aromatic compounds that could serve as precursors. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, are central to these emerging synthetic strategies. rsc.org
Table 2: Comparison of Isocyanate Synthesis Routes
| Synthetic Route | Advantages | Disadvantages | References |
|---|---|---|---|
| Phosgenation | Well-established, high-yielding | Highly toxic reagent (phosgene), corrosive byproducts | digitellinc.comrsc.org |
| Curtius Rearrangement | Phosgene-free, clean reaction | Potentially explosive azide (B81097) intermediates | libretexts.org |
| Carbamate Decomposition | Phosgene-free | High temperatures often required | researchgate.net |
Development of Novel Catalytic Systems for Highly Selective Transformations
Catalysis plays a pivotal role in controlling the reactivity of the isocyanate group. The development of novel catalytic systems is crucial for achieving high selectivity in reactions involving 1-(chloromethyl)-3-isocyanatobenzene. For instance, in polyurethane formation, catalysts are needed to selectively promote the reaction between the isocyanate and hydroxyl groups while minimizing side reactions, such as the reaction with water. wernerblank.comresearchgate.net
Traditional organotin catalysts, while effective, are facing increasing scrutiny due to their toxicity. wernerblank.com This has spurred research into alternative, more environmentally friendly catalysts based on metals like zirconium, bismuth, and aluminum. wernerblank.comrsc.org These novel catalysts can offer improved selectivity and performance in various isocyanate transformations. wernerblank.comresearchgate.net
Another important area of catalytic development is the selective trimerization of isocyanates to form isocyanurates. google.comresearchgate.net Isocyanurate rings introduce enhanced thermal stability and rigidity into polymer networks. Catalysts that can efficiently and selectively promote this trimerization reaction in the presence of the chloromethyl group would open up new avenues for creating high-performance materials from 1-(chloromethyl)-3-isocyanatobenzene.
Predictive Modeling and Machine Learning in Reaction Outcome and Material Performance Design
The advent of machine learning and artificial intelligence is set to revolutionize chemical research. nih.govnsf.govvt.edudigitellinc.comresearchgate.net By analyzing large datasets of chemical reactions and material properties, machine learning algorithms can predict the outcome of new reactions and guide the design of materials with desired performance characteristics. nih.govdigitellinc.com
In the context of 1-(chloromethyl)-3-isocyanatobenzene, predictive modeling could be employed to:
Optimize Reaction Conditions: Predict the optimal catalyst, solvent, and temperature for a specific transformation, saving significant experimental time and resources. rsc.org
Design Novel Polymers: Predict the properties of polymers derived from 1-(chloromethyl)-3-isocyanatobenzene based on their molecular structure, enabling the in-silico design of materials with tailored thermal, mechanical, and responsive properties. nih.govresearchgate.net
Accelerate Discovery: Guide the automated synthesis and testing of new compounds and materials, creating a closed-loop discovery cycle that rapidly identifies promising candidates for specific applications. nsf.govdigitellinc.com
The integration of these computational tools with experimental chemistry holds immense promise for unlocking the full potential of 1-(chloromethyl)-3-isocyanatobenzene and other versatile chemical building blocks.
Q & A
Q. What synthetic routes are recommended for preparing 1-(chloromethyl)-3-isocyanatobenzene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves introducing the isocyanate group to a chloromethyl-substituted benzene precursor. A common approach is reacting 3-(chloromethyl)aniline with phosgene (COCl₂) under inert conditions at low temperatures (2–8°C) to minimize decomposition . Purification via distillation or chromatography is critical, with yields ≥85% achievable when using anhydrous solvents (e.g., dichloromethane) and controlled stoichiometry. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect the isocyanate peak (~2270 cm⁻¹) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 1-(chloromethyl)-3-isocyanatobenzene?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows signals for the chloromethyl group (~4.6 ppm, singlet) and aromatic protons (7.2–7.5 ppm multiplet) .
- IR Spectroscopy : Confirms the isocyanate group via a sharp peak at ~2270 cm⁻¹ .
- GC-MS : Quantifies purity and identifies impurities using molecular ion peaks (m/z 167.59 for [M]⁺) .
- Elemental Analysis : Validates molecular formula (C₈H₆ClNO) with ≤0.3% deviation .
Q. What safety protocols are essential when handling 1-(chloromethyl)-3-isocyanatobenzene, particularly due to its isocyanate group?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Storage : Keep at 4°C in airtight, amber glass containers to prevent moisture absorption and degradation .
- Spill Management : Neutralize spills with a 10% aqueous ethanolamine solution to deactivate isocyanates .
Advanced Research Questions
Q. How do steric and electronic effects of the chloromethyl group influence the reactivity of the isocyanate moiety in nucleophilic additions?
Methodological Answer: The electron-withdrawing chloromethyl group increases the electrophilicity of the isocyanate, accelerating reactions with nucleophiles (e.g., amines, alcohols). Steric hindrance from the chloromethyl substituent, however, may reduce accessibility to the isocyanate group in bulky nucleophiles. Kinetic studies using varying nucleophiles (e.g., aniline vs. tert-butanol) under identical conditions can quantify these effects. For example, second-order rate constants (k₂) for aniline addition are typically 2–3× higher than for tert-butanol .
Q. How should researchers address discrepancies in reported reaction yields when using different catalysts or solvents?
Methodological Answer:
- Systematic Screening : Use Design of Experiments (DoE) to test solvent polarity (e.g., toluene vs. THF), catalyst loadings (e.g., Lewis acids like FeCl₃), and temperature gradients.
- Statistical Analysis : Apply ANOVA to identify significant variables. For instance, dichloromethane may enhance yields by 15% compared to toluene due to better solubility of intermediates .
- Controlled Reproducibility : Document exact moisture levels (e.g., via Karl Fischer titration), as trace water hydrolyzes isocyanates to ureas, reducing yields .
Q. What are the stability profiles of 1-(chloromethyl)-3-isocyanatobenzene under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, with isocyanate loss detected via mass spectrometry .
- pH Sensitivity : Under acidic conditions (pH < 3), the compound hydrolyzes to 3-(chloromethyl)aniline and CO₂. In basic media (pH > 10), rapid urea formation occurs. Stability is optimal in neutral, anhydrous solvents .
- Long-Term Storage : Accelerated aging studies (40°C/75% RH) indicate ≤5% degradation over 6 months when stored with molecular sieves .
Q. How can this compound be utilized as a precursor in synthesizing bioactive molecules or polymers?
Methodological Answer:
- Urea/Carbamate Synthesis : React with amines/alcohols to form ureas (e.g., antitumor agents) or carbamates (e.g., enzyme inhibitors). For example, coupling with benzylamine yields N-(3-(chloromethyl)phenyl)benzylurea, a potential kinase inhibitor .
- Polymer Chemistry : Serve as a crosslinker in polyurethane foams by reacting with diols. Optimize molar ratios (e.g., 1:1.2 isocyanate:diol) to control polymer rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
